2-Chloro-7-nitroxanthen-9-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-nitroxanthen-9-one typically involves the nitration of 2-chloroxanthen-9-one. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7-position of the xanthone ring .
Industrial Production Methods
the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-nitroxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted xanthones depending on the nucleophile used.
Scientific Research Applications
2-Chloro-7-nitroxanthen-9-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other xanthone derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloro-7-nitroxanthen-9-one involves its interaction with molecular targets such as DNA and topoisomerase II. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroxanthen-9-one
- 7-Nitroxanthen-9-one
- 2,7-Dichloroxanthen-9-one
- 2,7-Dinitroxanthen-9-one
Uniqueness
2-Chloro-7-nitroxanthen-9-one is unique due to the presence of both chloro and nitro substituents on the xanthone core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other xanthone derivatives .
Properties
CAS No. |
20061-60-3 |
---|---|
Molecular Formula |
C13H6ClNO4 |
Molecular Weight |
275.64 g/mol |
IUPAC Name |
2-chloro-7-nitroxanthen-9-one |
InChI |
InChI=1S/C13H6ClNO4/c14-7-1-3-11-9(5-7)13(16)10-6-8(15(17)18)2-4-12(10)19-11/h1-6H |
InChI Key |
TUDDRRQTAGXRQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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